molecular formula C16H16N2O3 B11146932 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-furamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-furamide

Cat. No.: B11146932
M. Wt: 284.31 g/mol
InChI Key: PJXWQOQSVTXPKI-UHFFFAOYSA-N
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Description

  • N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-furamide, also known as 2-methoxy-N-methyl-1-ethanamine , is an organic compound.
  • At room temperature, it appears as a colorless to light yellow to light orange liquid with an irritating odor .
  • It is soluble in water and common organic solvents, exhibiting alkaline properties.
  • This compound finds applications in organic synthesis as an amine reagent and intermediate.
  • Its chemical formula is C₄H₁₁NO , and its molecular weight is 89.14 g/mol [1][1].
  • Preparation Methods

    • One common method for synthesizing N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-furamide involves reacting methylamine with methanol in the presence of a base catalyst. This yields the desired compound.
    • Safety precautions should be followed during the synthesis, adhering to proper laboratory procedures and personal protective measures[1][1].
  • Chemical Reactions Analysis

      Reactions: N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-furamide can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction type and conditions[][1].

  • Scientific Research Applications

      Chemistry: Used as an intermediate in organic synthesis.

      Biology: Investigated for potential biological activities.

      Medicine: May have applications in drug discovery.

      Industry: Employed in fine chemical production[][1].

  • Mechanism of Action

    • The exact mechanism by which N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-furamide exerts its effects remains an area of research.
    • It likely interacts with specific molecular targets or pathways, influencing cellular processes.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, you can compare N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-furamide with related indole derivatives.
    • Highlight its unique features, such as the methoxyethyl group and furan ring.

    Properties

    Molecular Formula

    C16H16N2O3

    Molecular Weight

    284.31 g/mol

    IUPAC Name

    N-[1-(2-methoxyethyl)indol-4-yl]furan-2-carboxamide

    InChI

    InChI=1S/C16H16N2O3/c1-20-11-9-18-8-7-12-13(4-2-5-14(12)18)17-16(19)15-6-3-10-21-15/h2-8,10H,9,11H2,1H3,(H,17,19)

    InChI Key

    PJXWQOQSVTXPKI-UHFFFAOYSA-N

    Canonical SMILES

    COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=CO3

    Origin of Product

    United States

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